Strontium adipate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

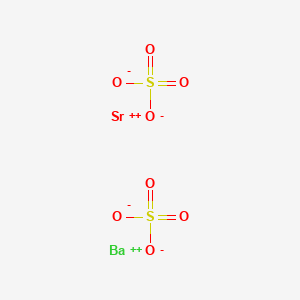

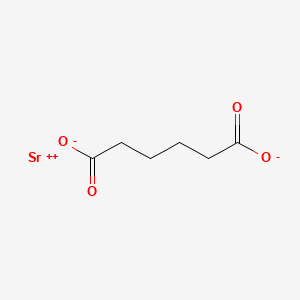

Strontium adipate is a chemical compound formed by the reaction of strontium ions with adipic acid Adipic acid is a dicarboxylic acid with the formula (CH₂)₄(COOH)₂

Vorbereitungsmethoden

Strontium adipate can be synthesized using simple methods without the need for template agents. One common synthetic route involves the reaction of strontium salts, such as strontium chloride or strontium nitrate, with adipic acid in an aqueous solution. The reaction typically proceeds as follows:

- Dissolve adipic acid in water.

- Add a stoichiometric amount of strontium salt to the solution.

- Stir the mixture at room temperature until the reaction is complete.

- Filter the resulting precipitate and wash it with water to remove any impurities.

- Dry the product under vacuum to obtain pure this compound .

Analyse Chemischer Reaktionen

Strontium adipate undergoes various chemical reactions, including:

Thermal Decomposition: When heated, this compound decomposes to form strontium carbonate and other by-products. This reaction is significant in understanding the thermal stability of the compound.

Reaction with Acids: this compound reacts with strong acids, such as hydrochloric acid, to form strontium chloride and adipic acid.

Reaction with Bases: It can react with strong bases, like sodium hydroxide, to form strontium hydroxide and sodium adipate.

Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and other strong acids and bases. The major products formed from these reactions are strontium carbonate, strontium chloride, and strontium hydroxide .

Wissenschaftliche Forschungsanwendungen

Strontium adipate has several scientific research applications, including:

Chemistry: It is used in the synthesis of other strontium compounds and as a precursor in various chemical reactions.

Biology and Medicine:

Wirkmechanismus

The mechanism of action of strontium adipate involves its interaction with biological systems, particularly in bone metabolism. Strontium ions are known to stimulate osteoblast activity (bone-forming cells) and inhibit osteoclast activity (bone-resorbing cells). This dual action helps in promoting bone formation and reducing bone resorption, making strontium compounds beneficial in treating conditions like osteoporosis .

Vergleich Mit ähnlichen Verbindungen

Strontium adipate can be compared with other strontium dicarboxylates, such as:

- Strontium glutarate pentahydrate

- Strontium pimelate monohydrate

- Strontium suberate

- Strontium azelate

- Strontium dodecanedioate hemihydrate

These compounds share similar structural properties but differ in the length of the carbon chain in the dicarboxylic acid. This compound, with its six-carbon adipic acid, forms a unique structure compared to its counterparts .

Eigenschaften

CAS-Nummer |

85169-08-0 |

|---|---|

Molekularformel |

C6H8O4Sr |

Molekulargewicht |

231.75 g/mol |

IUPAC-Name |

strontium;hexanedioate |

InChI |

InChI=1S/C6H10O4.Sr/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2 |

InChI-Schlüssel |

LTMDDMGNVZBECP-UHFFFAOYSA-L |

Kanonische SMILES |

C(CCC(=O)[O-])CC(=O)[O-].[Sr+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.